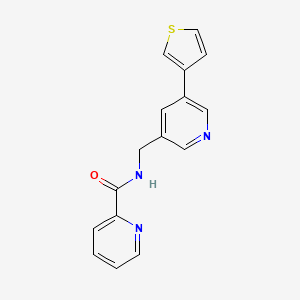

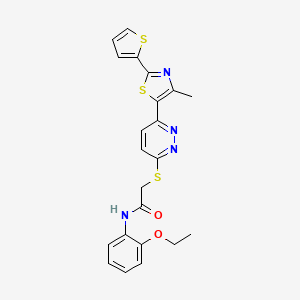

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” is a complex organic compound that contains a pyridine and thiophene group . These types of compounds are often used in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” would likely be complex due to the presence of the pyridine and thiophene groups. These groups are aromatic and would contribute to the stability of the molecule .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide: has been investigated for its potential as an enzyme inhibitor. Enzymes play crucial roles in biological processes, and modulating their activity can have therapeutic implications. Researchers have explored this compound’s ability to inhibit specific enzymes, which could lead to the development of novel drugs or treatments .

Antitumor Activity

The compound has shown promise as an antitumor agent. Antitumor compounds are essential in cancer research, as they target cancer cells while sparing healthy ones. Studies have demonstrated that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide exhibits antitumor activity, making it a potential candidate for further investigation in cancer therapy .

Anti-Fibrosis Properties

Fibrosis, characterized by excessive tissue scarring, can lead to organ dysfunction. Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. Researchers are exploring its potential in mitigating fibrotic processes .

Chemosensor Selectivity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide: has been studied as a chemosensor. Chemosensors detect specific metal ions, and selectivity is a critical feature. Researchers have evaluated its ability to selectively bind to various metal ions, including Al^3+, Ba^2+, Cu^2+, and Zn^2+ .

Nucleophilic Attack Sites

The compound’s structure suggests possible nucleophilic attack sites. Understanding these sites is essential for designing reactions and predicting reactivity. Notably, negative charges accumulate around specific atoms (such as O4 and O5 in the sulfonamide group), indicating potential nucleophilic reactivity .

Csp3-H Oxidation

Researchers have explored the direct oxidation of Csp3-H bonds to synthesize aromatic ketonesN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide derivatives have been investigated in this context, providing insights into mild and efficient C-H activation methods .

Wirkmechanismus

The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds can vary widely, affecting their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .

The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Eigenschaften

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHJCZMMUZFZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)

![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)